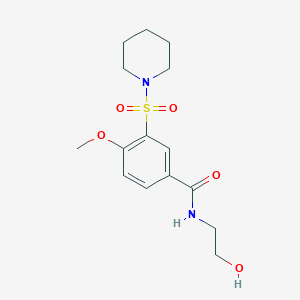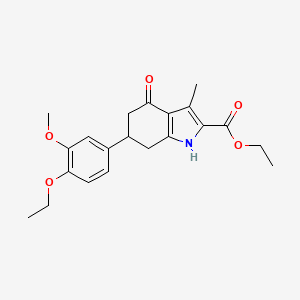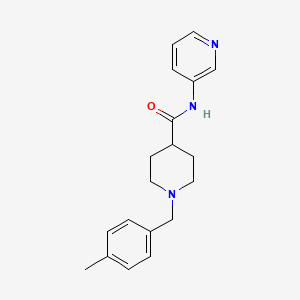
N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide
Descripción general
Descripción
N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that has gained attention in the scientific community due to its potential benefits in treating metabolic and cardiovascular diseases. This compound is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to improve lipid metabolism, increase insulin sensitivity, and enhance endurance performance.
Mecanismo De Acción
N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide leads to the transcriptional activation of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
In addition to its metabolic effects, N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide has been shown to have beneficial effects on cardiovascular function. Studies have demonstrated that this compound can improve endothelial function, reduce inflammation, and protect against atherosclerosis in animal models. N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide has also been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide is its high selectivity for PPARδ, which reduces the risk of off-target effects and toxicity. However, this compound has a relatively short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, the long-term safety and efficacy of N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide in humans have not been fully established, and further research is needed to evaluate the potential risks and benefits of this compound.
Direcciones Futuras
Future research on N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide could focus on several areas, including the development of more potent and selective PPARδ agonists, the evaluation of the long-term safety and efficacy of this compound in humans, and the exploration of its potential applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, studies could investigate the mechanisms underlying the beneficial effects of N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide on cardiovascular function and endurance performance, which could lead to the development of new therapies for these conditions.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. Several studies have shown that this compound can improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis. Additionally, N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide has been shown to increase insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-9-11(7-8-14(10)19-2)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDFATGAULWOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438270.png)
![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4438271.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B4438289.png)

![4-methoxy-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4438309.png)

![[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4438323.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4438336.png)
![5-(2-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4438337.png)

![4-chloro-3-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B4438365.png)
![methyl {[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4438370.png)